磺草酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monosulfuron is a sulfonylurea herbicide that was developed by the research group led by Academician Zhengming Li at the Elemento-Organic Chemistry Institute of Nankai University. It is a novel herbicide that has been officially registered in China since 2012 . Monosulfuron is known for its effectiveness in controlling a wide range of weeds in various crops, including wheat, corn, and rice. It works by inhibiting the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids in plants .

科学研究应用

Monosulfuron has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Some of the key applications include:

Agriculture: Monosulfuron is primarily used as a herbicide to control a variety of weeds in crops such as wheat, corn, and rice.

Environmental Studies: Monosulfuron is used in environmental studies to assess its impact on non-target organisms, such as nitrogen-fixing cyanobacteria.

Biological Research: Monosulfuron is used in biological research to study its effects on plant physiology and biochemistry.

作用机制

Target of Action

Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .

Mode of Action

Monosulfuron acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .

Biochemical Pathways

The primary biochemical pathway affected by monosulfuron is the biosynthesis of branched-chain amino acids . By inhibiting ALS, monosulfuron disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .

Pharmacokinetics

It is known that monosulfuron is readily degraded and less accumulated in certain species of cyanobacteria

Result of Action

The inhibition of ALS by monosulfuron leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of monosulfuron . At lower concentrations, monosulfuron can stimulate the growth of these organisms .

Action Environment

The action of monosulfuron can be influenced by environmental factors. For instance, the concentration of monosulfuron can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of monosulfuron in the environment and its degradation rate can also influence its action

生化分析

Biochemical Properties

Monosulfuron has been observed to have a stimulative effect on heterocyst formation and nitrogenase activity, but it inhibits photosynthesis. This is evidenced by a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher monosulfuron concentrations .

Cellular Effects

Monosulfuron affects various types of cells and cellular processes. It influences cell function by impacting photosynthesis and nitrogenase activity. The compound also affects the formation of heterocysts, specialized cells for nitrogen fixation .

Molecular Mechanism

Monosulfuron exerts its effects at the molecular level through its interactions with enzymes such as acetolactate synthase (ALS). It acts as an ALS inhibitor, affecting the enzyme’s activity and thus influencing the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

The effects of Monosulfuron change over time in laboratory settings. It has been observed that the compound is more readily degraded and less accumulated in certain species of algae compared to others .

Metabolic Pathways

Monosulfuron is involved in the metabolic pathway related to the inhibition of acetolactate synthase (ALS). This enzyme plays a crucial role in the synthesis of branched-chain amino acids .

准备方法

Synthetic Routes and Reaction Conditions: Monosulfuron can be synthesized through a series of chemical reactions involving the formation of sulfonylurea linkage. The synthesis typically involves the reaction of a sulfonamide with a carbamate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of monosulfuron involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps, including crystallization and filtration, to obtain the final product. The industrial production process is designed to be cost-effective and environmentally friendly .

化学反应分析

Types of Reactions: Monosulfuron undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under neutral and weakly alkaline conditions but can hydrolyze under strongly acidic or basic conditions .

Common Reagents and Conditions:

Hydrolysis: Monosulfuron hydrolyzes in the presence of water, especially under acidic or basic conditions.

Oxidation: Monosulfuron can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.

Reduction: Monosulfuron can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the chemical reactions of monosulfuron include sulfonamide, carbamate, sulfonic acid, and amine derivatives .

相似化合物的比较

- Chlorsulfuron

- Metsulfuron-methyl

- Sulfometuron-methyl

- Tribenuron-methyl

Monosulfuron stands out due to its unique combination of selectivity, stability, and lower toxicity, making it a valuable herbicide for modern agricultural practices.

生物活性

Monosulfuron, a sulfonylurea herbicide, is widely used in agricultural practices for its efficacy in controlling various weed species. This article delves into the biological activity of monosulfuron, focusing on its effects on non-target organisms, particularly nitrogen-fixing cyanobacteria, and its mechanisms of action.

Monosulfuron primarily functions as an inhibitor of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). The inhibition of ALS disrupts protein synthesis and impairs growth in sensitive organisms. Research indicates that monosulfuron exhibits a dose-dependent inhibition of ALS activity across different cyanobacterial species.

Key Findings:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for Anabaena flos-aquae was found to be 3.3 nmol/L, while for Anabaena azotica, it was 101.3 nmol/L .

- Growth Inhibition : Monosulfuron concentrations ranging from 0.03 to 300 nmol/L resulted in a significant reduction in growth rates of A. flos-aquae and A. azotica, with reductions noted between 28% to 97% and 41% to 73%, respectively .

Effects on Cyanobacteria

Monosulfuron's impact on nitrogen-fixing cyanobacteria has been extensively studied, revealing both inhibitory and stimulatory effects depending on concentration and exposure time.

Table 1: Effects of Monosulfuron on Growth Rates of Cyanobacteria

| Concentration (nmol/L) | Growth Rate Change (%)* | Species |

|---|---|---|

| 0.03 | +185 | A. flos-aquae |

| 0.3 | +184 | A. flos-aquae |

| 3 | +104 | A. flos-aquae |

| 30 | +75 | A. flos-aquae |

| 300 | +9 | A. flos-aquae |

| 0.03 | +83 | A. azotica |

| 3 | +90 | A. azotica |

*Relative to control treatment.

Amino Acid Production

Monosulfuron also significantly affects the production of amino acids in cyanobacteria, with a clear dose-response relationship observed.

Table 2: Inhibition of Amino Acid Production by Monosulfuron

| Amino Acid | Concentration (nmol/L) | % Reduction in A. flos-aquae | % Reduction in A. azotica |

|---|---|---|---|

| Valine | 0.003 | 56 | 35 |

| Isoleucine | 0.003 | 67 | 45 |

| Leucine | 0.003 | 67 | 47 |

| Valine | 30 | 80 | 61 |

| Isoleucine | 30 | 86 | 52 |

| Leucine | 30 | 87 | 55 |

Case Studies

Several case studies have highlighted the ecological implications of monosulfuron's use:

- Impact on Non-target Species : A study demonstrated that exposure to monosulfuron at varying concentrations led to differential metabolic responses in three nitrogen-fixing cyanobacteria species, indicating the potential for ecological disruption .

- Resistance Mechanisms : Research into resistance mechanisms revealed that certain biotypes of weeds showed varying levels of resistance to monosulfuron, emphasizing the need for integrated weed management strategies .

属性

CAS 编号 |

155860-63-2 |

|---|---|

分子式 |

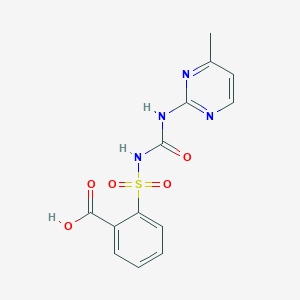

C12H11N5O5S |

分子量 |

337.31 g/mol |

IUPAC 名称 |

1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |

InChI |

InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |

InChI 键 |

DPIRXVCCFDCYGI-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |

规范 SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Monosulfuron |

产品来源 |

United States |

Q1: What is the primary target of Monosulfuron in plants?

A1: Monosulfuron specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]

Q2: How does Monosulfuron’s inhibition of ALS affect plant growth?

A2: By inhibiting ALS, Monosulfuron disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]

Q3: Does Monosulfuron affect all plant species equally?

A3: No, Monosulfuron exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]

Q4: What is the molecular formula and weight of Monosulfuron?

A4: Monosulfuron is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]

Q5: What spectroscopic techniques are commonly employed to characterize Monosulfuron?

A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of Monosulfuron. [, , ]

Q6: Is Monosulfuron stable in various solvents?

A6: Monosulfuron exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []

Q7: How do temperature and light impact Monosulfuron degradation?

A7: Temperature exerts a more significant influence on Monosulfuron degradation than light exposure, particularly in solvents like methanol. []

Q8: What factors affect the persistence of Monosulfuron in soil?

A8: Soil pH plays a key role in Monosulfuron degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]

Q9: How has molecular modeling contributed to understanding Monosulfuron's mode of action?

A9: Molecular dynamics simulations revealed that Monosulfuron's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []

Q10: Have there been studies using computational approaches to predict Monosulfuron's activity?

A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study Monosulfuron’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for Monosulfuron extraction. []

Q11: What strategies have been explored to enhance the formulation and stability of Monosulfuron?

A12: Synthesis of sodium monosulfuron-ester, achieved by reacting Monosulfuron-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]

Q12: What analytical techniques are employed for the detection and quantification of Monosulfuron?

A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for Monosulfuron analysis in various matrices like soil and wheat. [, , ]

Q13: Are there advanced techniques available for more detailed analysis of Monosulfuron?

A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of Monosulfuron and its metabolites. [, ]

Q14: What are the potential environmental impacts of Monosulfuron?

A15: While generally considered safe for target crops, Monosulfuron can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]

Q15: How long does Monosulfuron persist in soil, and does it pose a risk to succeeding crops?

A16: Monosulfuron's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。